(2Z,6E)-Farnesol
Description
Contextualization of (2Z,6E)-Farnesol within Isoprenoid and Sesquiterpenoid Chemistry
This compound is classified as a sesquiterpenoid, meaning it is built from three isoprene (B109036) units, resulting in a 15-carbon backbone. hmdb.canp-mrd.org The biosynthesis of this compound, like all terpenes, follows the isoprenoid pathway. This fundamental biochemical pathway produces a vast array of natural products in plants, animals, and microorganisms. atamanchemicals.comnmppdb.com.ng The key precursor for sesquiterpenoids is Farnesyl pyrophosphate (FPP). wikipedia.org Specifically, this compound is derived from its corresponding precursor, (2Z,6E)-Farnesyl pyrophosphate.
The isoprenoid pathway is central to the synthesis of a multitude of essential molecules. These include sterols, carotenoids, and various hormones. mdpi.com Sesquiterpenoids, including this compound, represent a significant and diverse branch of this pathway, with compounds that exhibit a wide range of biological activities and functional roles in nature.
Isomeric Considerations and Specific Research Landscape of this compound
Farnesol (B120207) exists as four different stereoisomers due to the geometry of the double bonds at the C2 and C6 positions. researchgate.net These isomers are (2E,6E)-Farnesol, (2E,6Z)-Farnesol, this compound, and (2Z,6Z)-Farnesol. researchgate.net While (2E,6E)-Farnesol is the most common isomer found in nature and consequently the most studied, research has also been directed towards the other isomers, including this compound. atamanchemicals.comherts.ac.ukherts.ac.uk
The specific spatial arrangement of atoms in each isomer, known as its stereochemistry, can lead to different biological activities and properties. For instance, this compound has been identified in petitgrain oil bigarade. atamanchemicals.com The synthesis of all four farnesol isomers has been achieved, allowing for more detailed investigation into the structure-activity relationships of each specific isomer. researchgate.netfigshare.comacs.org Research on this compound often involves its synthesis for use in studies comparing its effects to the other isomers. researchgate.netsigmaaldrich.com
Historical Development and Contemporary Directions in this compound Investigations
Historically, research on farnesol began with its isolation from natural sources around the early 1900s. wikipedia.orgnih.gov The name "farnesol" originates from the Farnese acacia tree (Vachellia farnesiana), from which the compound was first identified. wikipedia.org Early research focused on its presence in essential oils and its use in the fragrance industry. atamanchemicals.comscentree.co
With advancements in synthetic chemistry, it became possible to synthesize all four stereoisomers of farnesol, including this compound. researchgate.nettechscience.com This opened up new avenues for research into the specific properties of each isomer. Contemporary research on farnesol and its isomers is multifaceted. One area of investigation is its role in chemical communication, acting as a pheromone in some insects. nmppdb.com.ngcabidigitallibrary.org In the plant kingdom, farnesol and its derivatives are investigated for their roles in defense against insects and pathogens. mdpi.com
Current research also delves into the biosynthesis of different farnesol isomers. For example, studies have identified specific enzymes, such as Z,Z-farnesyl pyrophosphate synthase, which are responsible for producing the precursors to specific isomers like (2Z,6Z)-Farnesol. nih.gov Understanding the biosynthesis of each isomer is crucial for potential metabolic engineering applications to produce specific farnesol isomers for various industrial and research purposes. researchgate.net Another contemporary research direction is the exploration of farnesol and its isomers as potential precursors for the synthesis of other valuable compounds. researchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol nih.gov |
| Molecular Formula | C₁₅H₂₆O nih.gov |
| Molecular Weight | 222.37 g/mol sigmaaldrich.comnih.gov |
| CAS Number | 3790-71-4 sigmaaldrich.com |
| Appearance | Colorless liquid atamanchemicals.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (2E,6E)-Farnesal |
| (2E,6E)-Farnesoic acid |
| (2E,6E)-Farnesol |
| (2E,6Z)-Farnesol |
| This compound |
| (2Z,6E)-Farnesyl pyrophosphate |
| (2Z,6Z)-Farnesol |
| (Z)-7-dodecenyl acetate |
| Carotenoids |
| E,E-Farnesyl pyrophosphate |
| Farnesene |
| Farnesol |
| Farnesyl pyrophosphate |
| Frontalin |
| Geranyl acetone |
| Geranyl pyrophosphate |
| Isopentenyl pyrophosphate |
| Isoprene |
| Linalool |
| Neryl acetone |
| Nerolidol |
| Squalene (B77637) |
| Sterols |
| Triethyl phosphonoacetate |
| Tyrosol |
| Z,Z-farnesyl pyrophosphate |
| exo-brevicomin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-PVMFERMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CO)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274196 | |
| Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow to colourless liquid; mild, oily, floral aroma | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.889 | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3790-71-4 | |
| Record name | (2Z,6E)-Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesol, (2Z,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESOL, (2Z,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4TI19PXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of 2z,6e Farnesol
Upstream Precursors and Isoprenoid Biosynthetic Pathways
The journey to (2Z,6E)-Farnesol begins with the universal building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). echelon-inc.comnih.gov These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol of eukaryotes like fungi and plants, and the methylerythritol phosphate (B84403) (MEP) pathway, found in bacteria and plant plastids. echelon-inc.comnih.govresearchgate.net
Role of Farnesyl Diphosphate in Sesquiterpenoid Synthesis
Farnesyl diphosphate (FPP) is a crucial 15-carbon intermediate in isoprenoid biosynthesis, serving as the direct precursor to a vast array of sesquiterpenoids. echelon-inc.comnih.govfrontierspartnerships.org It is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). echelon-inc.comfrontierspartnerships.orgbibliotekanauki.pl
FPP stands at a significant metabolic branch point. doi.org It can be directed towards the synthesis of various essential molecules, including sterols (like cholesterol in vertebrates and ergosterol (B1671047) in fungi), dolichols, ubiquinones, and carotenoids. nih.govfrontierspartnerships.orgbibliotekanauki.pl Furthermore, FPP is the substrate for protein farnesylation, a vital post-translational modification. nih.govfrontierspartnerships.org In the context of sesquiterpenoid synthesis, FPP is the substrate for a diverse class of enzymes known as sesquiterpene synthases, which catalyze its conversion into over 300 different hydrocarbon and alcohol natural products. nih.gov
The stereochemistry of FPP is critical. The most common isomer found in nature is (2E,6E)-FPP, which serves as the precursor for the majority of trans-terpenoids. mdpi.com However, other stereoisomers, such as (2Z,6E)-FPP and (2Z,6Z)-FPP, also exist and are precursors to specific classes of sesquiterpenes. mdpi.comresearchgate.net The formation of this compound is intrinsically linked to the availability of its corresponding diphosphate precursor, (2Z,6E)-FPP.
Dephosphorylation Mechanisms of Farnesyl Diphosphate
The conversion of farnesyl diphosphate to farnesol (B120207) occurs through dephosphorylation, a reaction catalyzed by various phosphatases. researchgate.net This process is essential for generating the free alcohol form, which has its own distinct biological activities and metabolic fates. nih.govhmdb.ca
Several types of enzymes can carry out this dephosphorylation:
Phosphatases and Pyrophosphatases: In yeast, the phosphatase Dpp3 is known to dephosphorylate FPP to farnesol. researchgate.netresearchgate.net In mammalian cells, specific phosphatases have also been identified that can convert FPP and geranylgeranyl pyrophosphate (GGPP) to their respective alcohols. mdpi.com
Sesquiterpene Synthases: Some sesquiterpene synthases, particularly those with broad substrate specificities in plants, can also produce farnesol as a byproduct or even a primary product through the hydrolysis of the FPP substrate. researchgate.net
The dephosphorylation of FPP is a regulated process. For instance, in the fungus Candida albicans, the production of farnesol is elevated when the downstream enzymes in the ergosterol synthesis pathway are blocked by antifungal agents. researchgate.netasm.org This leads to an accumulation of FPP, which is then shunted towards farnesol production. researchgate.net The dephosphorylation and subsequent re-phosphorylation of farnesol may serve as an important regulatory mechanism within the cell. pnas.org
Enzymatic Transformations and Isomer-Specific Pathways
The specific stereoisomer of farnesol produced, such as this compound, is determined by the stereochemistry of the FPP precursor and the enzymes involved in its synthesis and subsequent modification.
Enzymatic Formation of Farnesol and its Isomers
The formation of different farnesol isomers is dependent on the stereospecificity of the FPP synthases. While most organisms predominantly produce (2E,6E)-FPP, some have evolved enzymes capable of synthesizing Z-isomers. researchgate.net For example, a fusion enzyme created from Mycobacterium tuberculosis and E. coli FPP synthases has been engineered to primarily produce (2Z,6E)-FPP. researchgate.net
Once the specific FPP isomer is formed, its dephosphorylation, as described earlier, leads to the corresponding farnesol isomer. Therefore, the enzymatic formation of this compound is a two-step process: first, the synthesis of (2Z,6E)-FPP by a stereospecific synthase, followed by the action of a phosphatase.
| Enzyme | Function | Organism/System |
|---|---|---|
| Farnesyl Diphosphate Synthase (FPPS) | Catalyzes the formation of FPP from IPP and DMAPP. echelon-inc.comfrontierspartnerships.orgbibliotekanauki.pl | Eukaryotes, Fungi, Plants. echelon-inc.com |
| Dpp3 Phosphatase | Dephosphorylates FPP to farnesol. researchgate.netresearchgate.net | Yeast (Candida albicans). researchgate.net |
| Sesquiterpene Synthases | Can produce farnesol from FPP. researchgate.net | Plants. researchgate.net |
| Engineered Fusion FPPS | Produces (2Z,6E)-FPP. researchgate.net | Engineered E. coli. researchgate.net |
Interconversion Pathways between this compound and Other Isomers
While the direct enzymatic synthesis of specific isomers is a primary route, the possibility of interconversion between farnesol isomers exists. The isomerization of the farnesyl cation, an intermediate formed from FPP, can lead to different stereochemical outcomes. researchgate.net The (2E,6E)-farnesyl cation can isomerize to the (2Z,6E)-farnesyl cation (also known as the nerolidyl cation), which can then lead to a different set of sesquiterpene products. researchgate.net
Although direct enzymatic interconversion of the alcohol forms of farnesol isomers is not well-documented, the potential for such reactions exists, possibly through oxidation to the corresponding aldehyde and subsequent reduction, or through phosphorylation and dephosphorylation cycles involving isomer-specific enzymes. Research has shown that some enzymes exhibit activity with multiple farnesol isomers. For instance, a NADP+-dependent farnesol dehydrogenase from the mosquito Aedes aegypti can oxidize both (E,E)-farnesol and (Z,Z)-farnesol. pnas.org Similarly, an enzyme from Polygonum minus can oxidize trans,trans-farnesol as well as its geometrical isomers, cis,trans-farnesol and cis,cis-farnesol, albeit with lower activity. plos.org
Degradation and Metabolic Fate in Diverse Biological Systems
Once formed, this compound can undergo several metabolic transformations, depending on the organism and cellular context.
In insects, farnesol and its isomers are precursors in the biosynthesis of juvenile hormones, which are crucial for development. nih.gov This process involves the oxidation of farnesol to farnesal (B56415) and then to farnesoic acid. pnas.orgnih.govresearchgate.net This oxidation can be catalyzed by NADP+-dependent farnesol dehydrogenases or, in some cases, by specific alcohol oxidases. pnas.orgnih.govontosight.ai
In mammals, a possible metabolic fate for farnesol is its conversion to farnesoic acid and subsequently to farnesol-derived dicarboxylic acids, which are then excreted in the urine. nih.govhmdb.caatamanchemicals.com Farnesol can also be oxidized to a prenyl aldehyde by alcohol dehydrogenases located in the mitochondria and peroxisomes. nih.govhmdb.caatamanchemicals.com Furthermore, liver cells can phosphorylate farnesol back to farnesyl diphosphate, indicating a salvage pathway that allows for its reintegration into the isoprenoid pool. nih.govhmdb.caatamanchemicals.compnas.org This re-phosphorylation is a two-step process, first to farnesyl phosphate and then to farnesyl diphosphate, and has been observed in plants as well. mdpi.com
Oxidative Conversion to Farnesoic Acid and Farnesol-Derived Dicarboxylic Acids
A significant metabolic route for farnesol is its oxidation. nih.govatamanchemicals.comhmdb.ca This process begins with the conversion of farnesol to farnesal, which is then further oxidized to farnesoic acid. researchgate.net This conversion is a critical step in the biosynthesis of juvenile hormone III in some insects. researchgate.netpnas.orgpnas.org
Following its conversion to farnesoic acid, farnesol can undergo further oxidation to form a series of farnesol-derived dicarboxylic acids (FDDCAs). nih.govatamanchemicals.comhmdb.canih.gov These dicarboxylic acids are ultimately excreted in the urine. nih.govatamanchemicals.comhmdb.canih.gov Research has shown that when the normal metabolic pathway of farnesyl diphosphate to cholesterol is blocked, a significant amount of farnesol is converted into these dicarboxylic acids, highlighting this as a major metabolic fate under such conditions. nih.govresearchgate.net Studies in rats fed farnesol have confirmed that the profile of urinary dicarboxylic acids is nearly identical to that produced when endogenous farnesol metabolism is increased. nih.gov This pathway involves a series of enzymatic reactions, including oxidations at both ends of the molecule to form carboxylic acids. researchgate.net
Involvement of Alcohol Dehydrogenase (ADH) and Cytochrome P450 Enzymes (e.g., CYP2E1) in Farnesol Metabolism
The initial oxidation of farnesol to a prenyl aldehyde is thought to be carried out by alcohol dehydrogenase (ADH) enzymes. nih.govatamanchemicals.comhmdb.ca This enzymatic activity has been located in the mitochondrial and peroxisomal compartments of the cell. nih.govatamanchemicals.comhmdb.ca Farnesol dehydrogenase activity, which catalyzes the oxidation of farnesol using NADP+ as a cofactor, is a key process in various metabolic pathways, including steroid biosynthesis. ontosight.ai
In addition to ADH, cytochrome P450 (CYP) enzymes play a crucial role in farnesol metabolism. nih.govresearchgate.net Specifically, CYP2E1 has been identified as a major catalyst in the ω-hydroxylation of farnesol to produce 12-hydroxyfarnesol. researchgate.netnih.gov This metabolite can be further metabolized to α,ω-prenyl dicarboxylic acids. researchgate.netnih.gov Another cytochrome P450 enzyme, CYP2C19, has also been shown to produce 12-hydroxyfarnesol, although CYP2E1 is considered the primary contributor in human liver microsomes. researchgate.netnih.gov The involvement of these enzymes underscores the importance of the liver in farnesol metabolism. nih.gov In insects, a specific cytochrome P450, CYP4C7, is involved in the ω-hydroxylation of farnesol and other sesquiterpenoids, which may play a role in regulating juvenile hormone biosynthesis. nih.gov
Phosphorylation into Farnesyl Diphosphate in Intracellular Contexts
Another important metabolic fate of farnesol within the cell is its phosphorylation back to farnesyl diphosphate (FPP). nih.govatamanchemicals.comhmdb.ca This "salvage pathway" allows the cell to reutilize farnesol for the synthesis of various essential molecules. mdpi.com The phosphorylation occurs in a stepwise manner, first to farnesyl monophosphate and then to FPP. ebi.ac.uk This process is dependent on cytosine triphosphate (CTP) and has been observed in the endoplasmic reticulum and peroxisomal fractions of the liver. nih.govhmdb.caebi.ac.uk The ability to convert farnesol back to FPP is significant, as FPP is a central intermediate in the biosynthesis of cholesterol, dolichols, and prenylated proteins. mdpi.com This pathway is not universal across all organisms, with evidence suggesting its absence in fungi like Candida albicans. asm.org
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme(s) | Metabolic Role | Cellular Location |
| Alcohol Dehydrogenase | ADH, Farnesol Dehydrogenase | Oxidation of farnesol to farnesal | Mitochondria, Peroxisomes |
| Cytochrome P450 | CYP2E1, CYP2C19, CYP4C7 | ω-hydroxylation of farnesol | Endoplasmic Reticulum |
| Kinase | Farnesol Kinase, Farnesyl Phosphate Kinase | Phosphorylation of farnesol to FPP | Endoplasmic Reticulum, Peroxisomes |
Interactive Data Table: Major Metabolites of this compound
| Metabolite | Precursor | Key Enzyme(s) | Metabolic Significance |
| Farnesal | This compound | Alcohol Dehydrogenase | Intermediate in farnesoic acid synthesis |
| Farnesoic Acid | Farnesal | Aldehyde Dehydrogenase | Precursor to dicarboxylic acids and juvenile hormone III |
| 12-hydroxyfarnesol | This compound | CYP2E1, CYP2C19 | Intermediate in dicarboxylic acid synthesis |
| Farnesol-Derived Dicarboxylic Acids | Farnesoic Acid, 12-hydroxyfarnesol | Various | Urinary excretion products |
| Farnesyl Diphosphate (FPP) | This compound | Farnesol Kinase, Farnesyl Phosphate Kinase | Re-entry into isoprenoid biosynthesis |
Biological Roles and Molecular Mechanisms of 2z,6e Farnesol
Quorum Sensing and Inter-Microbial Communication Dynamics
(2Z,6E)-Farnesol is a well-established quorum-sensing molecule (QSM), particularly in the context of the opportunistic human pathogen Candida albicans. ingentaconnect.comnih.govunl.edu Quorum sensing is a cell-to-cell communication process that allows microorganisms to coordinate their behavior in a population-density-dependent manner. ingentaconnect.com As the microbial population grows, the concentration of secreted QSMs like farnesol (B120207) increases, and upon reaching a certain threshold, it triggers coordinated gene expression and subsequent physiological changes. ingentaconnect.com
Regulation of Morphological Transitions in Fungi, particularly Candida albicans
One of the most extensively studied roles of this compound is its ability to regulate the morphological transition in Candida albicans, a dimorphic fungus that can switch between a yeast-like and a filamentous hyphal form. ingentaconnect.comunl.edumdpi.com This morphological plasticity is a key virulence factor for C. albicans. nih.gov
This compound acts as a negative regulator of morphogenesis, specifically inhibiting the transition from the yeast to the hyphal form. ingentaconnect.comunl.eduresearchgate.net This inhibition is achieved through its interaction with key signaling pathways. Research has shown that farnesol directly inhibits the adenylyl cyclase, Cyr1p, which in turn reduces the intracellular levels of cyclic AMP (cAMP). nih.govnih.govoup.com The cAMP/protein kinase A (PKA) signaling pathway is a crucial regulator of hyphal development, and by suppressing this pathway, farnesol effectively blocks the initiation of filamentous growth. ingentaconnect.comnih.govmdpi.com
Furthermore, farnesol's inhibitory action on the Ras1-cAMP-PKA cascade leads to the downstream repression of hyphal-specific genes. e-century.usnih.gov It also influences the expression of transcriptional regulators like Nrg1 and Tup1, which are known repressors of hyphal development. mdpi.come-century.us Interestingly, while farnesol prevents the initiation of new hyphae, it does not inhibit the elongation of pre-existing hyphae. e-century.us The effect of farnesol on morphogenesis is concentration-dependent, with higher concentrations leading to a more pronounced inhibition of filamentation. mdpi.com
Interspecies Microbial Interactions and Volatile Compound Exchange
This compound, as a volatile organic compound, can mediate interactions between different microbial species. Candida albicans releases volatile compounds, including this compound, that can inhibit the growth of other fungi, such as dermatophytes. ebi.ac.uknih.gov This suggests a role for farnesol in microbial competition, where C. albicans may use it to gain an advantage in a shared environment. oup.com
The interaction is not limited to fungus-fungus communication. Farnesol produced by C. albicans can also influence bacteria. For example, it has been shown to inhibit the synthesis of a quorum-sensing molecule in Pseudomonas aeruginosa, thereby affecting its virulence. acs.org This cross-kingdom communication highlights the complex ecological role of farnesol in microbial communities. The exchange of volatile compounds like farnesol is an important aspect of the chemical communication that shapes the structure and function of microbial ecosystems. ebi.ac.uk
Antimicrobial Activities and Underlying Mechanisms
Beyond its role in quorum sensing, this compound possesses direct antimicrobial properties against a range of microorganisms.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Species (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
This compound has demonstrated antibacterial activity, with a more pronounced effect generally observed against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net For Staphylococcus aureus, a significant Gram-positive pathogen, farnesol exhibits bacteriostatic effects and can inhibit its growth. academicoa.commdpi.com The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane. nih.govtandfonline.com This damage to the membrane leads to increased permeability, leakage of essential ions like K+, and ultimately cell death. tandfonline.commdpi.com
While generally less effective against Gram-negative bacteria, farnesol has shown activity against Pseudomonas aeruginosa, particularly in inhibiting biofilm formation and disrupting established biofilms. nih.gov In some cases, farnesol can enhance the permeability of Gram-negative bacteria to other antimicrobial agents. mdpi.com The antibacterial efficacy of farnesol against various species is summarized in the table below.
Antifungal Properties Against Yeasts and Filamentous Fungi (e.g., Candida species, Aspergillus species, Dermatophytes)
This compound exhibits broad-spectrum antifungal activity against various yeasts and filamentous fungi. Its most well-documented antifungal effect is against Candida species, where, as previously discussed, it inhibits the yeast-to-hyphae transition, a key virulence factor. ingentaconnect.commdpi.com It can also induce apoptosis, or programmed cell death, in C. albicans at higher concentrations. ingentaconnect.com
Farnesol has also been shown to be effective against other important fungal pathogens. It can induce apoptosis in the filamentous fungus Aspergillus nidulans and Aspergillus flavus. ingentaconnect.com Furthermore, volatile this compound released by C. albicans has been found to inhibit the growth of various dermatophytes, including Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum. ebi.ac.uknih.govresearchgate.net The antifungal activity of farnesol against these dermatophytes was found to be significant and concentration-dependent. ebi.ac.uknih.gov
The table below provides a summary of the antifungal activity of this compound against selected fungal species.
Proposed Mechanisms of Antimicrobial Action
This compound exhibits antimicrobial activity through several proposed mechanisms, primarily centered on the disruption of cellular integrity and key metabolic processes. These mechanisms include cell membrane disruption, inhibition of ergosterol (B1671047) synthesis, and perturbation of ionic homeostasis.
Inhibition of Ergosterol Synthesis: In fungal cells, this compound is thought to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Farnesol shares several precursors with ergosterol in its biosynthetic pathway. nih.gov Research on Coccidioides posadasii has demonstrated that exposure to subinhibitory concentrations of farnesol leads to a decrease in the amount of ergosterol in the fungal cells. nih.gov This suggests that farnesol acts by inhibiting ergosterol synthesis, which in turn causes alterations to the cell membrane. nih.gov The fungicidal nature of compounds that block sterol biosynthesis, like zaragozic acid, is believed to be partly due to the accumulation of farnesol, which becomes more inhibitory when ergosterol synthesis is blocked. nih.gov
Ionic Homeostasis Perturbation: The disruption of the cell membrane by this compound directly leads to a disturbance in ionic homeostasis. The leakage of K+ ions from bacterial cells, such as S. aureus, is a key indicator of this perturbation. nih.govmdpi.com This dose-dependent ionic imbalance is a critical aspect of its antimicrobial mechanism, leading to cell wall disruption, cytoplasmic membrane damage, and interference with cellular functions. mdpi.comresearchgate.net In some types of voltage-gated Ca2+ channels, farnesol has been shown to inhibit their function by keeping them in a closed position, further highlighting its role in disrupting ion flow. frontiersin.org
Roles in Plant Biology and Chemosensory Ecology
This compound plays multifaceted roles in the biological and ecological interactions of plants. It is involved in defense signaling, is a significant metabolite, and functions as a semiochemical in insect pheromone systems.
Involvement in Plant Defense Signaling and Production of Induced Volatiles
Plants can produce this compound as part of their defense mechanisms against herbivores and pathogens. scielo.brnih.gov When attacked, many plants release a blend of volatile organic compounds to deter herbivores or to attract the natural enemies of these herbivores, a phenomenon known as indirect defense. nih.govnih.gov For instance, in maize, the gene terpene synthase 1 is induced by herbivory and encodes an enzyme that produces (E,E)-farnesol, among other sesquiterpenes. nih.gov Similarly, in Santalum album, the expression of genes responsible for producing (E,E)-farnesol is activated under various stresses, including those mimicked by the application of defense-related signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA). nih.gov this compound can also be oxidized in plants to (2Z,6E)-farnesal and then to (2Z,6E)-farnesoic acid, a precursor to plant juvenile hormones that are used to combat insect attacks. mdpi.com
Ecological Significance as a Plant Metabolite
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of numerous plants, including citronella, rose, and lemongrass. nmppdb.com.ng As a plant metabolite, it contributes to the characteristic scent of many flowers and can play a role in attracting pollinators. scielo.br For example, it is a predominant compound in the floral scent of the orchid Encyclia fragrans. scielo.br Beyond its role in reproduction, farnesol is a key intermediate in the biosynthesis of other important plant compounds. nmppdb.com.ng Phosphate-activated derivatives of farnesol are building blocks for acyclic sesquiterpenoids, which can be further processed to form squalene (B77637), a precursor for steroids in plants. nmppdb.com.ng
Association with Insect Pheromone Systems and Semiochemical Roles
This compound functions as a semiochemical, a chemical substance that carries a message, in the communication systems of various insects. rsc.orgcambridge.org It can act as a pheromone, which is a type of semiochemical used for intraspecific communication. cambridge.org For example, it has been identified as a component of the sex pheromones of the bitter leaf weevil, Lixus camerunus. In addition to its role as a sex pheromone, it can also function as an alarm pheromone in some termite species. The compound's role extends to interspecific communication as well; for instance, it can act as a natural pesticide for mites. nmppdb.com.ng The detection of this compound by insects can elicit specific behaviors, and it is often part of a complex blend of compounds that collectively form a pheromonal bouquet. rsc.org
Intracellular Signaling Pathways and Regulatory Effects (Non-Human Cellular Models and in vitro Systems)
In various non-human cellular models and in vitro systems, this compound has been shown to modulate critical intracellular signaling pathways, leading to the regulation of cellular proliferation and apoptosis.
Modulation of Cellular Proliferation and Apoptosis Pathways
This compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in several cancer cell lines. techscience.comresearchgate.netnih.gov It achieves this by modulating the activity of various tumorigenic proteins and signal transduction cascades. techscience.comresearchgate.net
One of the key pathways affected by farnesol is the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway. techscience.com Downregulation of this pathway by farnesol can lead to the inhibition of cell growth and subsequent cell death. techscience.com Furthermore, farnesol has been shown to induce apoptosis by promoting the expression of pro-apoptotic proteins such as p53, cleaved caspase-3, Bax, and cleaved caspase-9, while simultaneously reducing the expression of anti-apoptotic proteins like p-PI3K, p-Akt, and Bcl-2. techscience.com The ectopic expression of the anti-apoptotic protein Bcl-2 has been shown to inhibit farnesol-induced apoptosis in human T lymphoblastic leukemia Molt4 cells. nih.gov
Farnesol can also trigger apoptosis through the intrinsic pathway, which involves the mitochondria. nih.gov This is characterized by the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases. nih.gov In some yeast models, farnesol is thought to induce apoptosis by promoting the generation of reactive oxygen species (ROS) in the mitochondria. nih.gov
The table below summarizes the effects of this compound on various cell lines as reported in the literature.
| Cell Line | Organism | Effect | Signaling Pathway/Mechanism |
| Molt4 (T lymphoblastic leukemia) | Human | Induces apoptosis, inhibits proliferation | Intrinsic apoptosis pathway, ER stress |
| DU145 (prostate cancer) | Human | Induces apoptosis | PI3K/Akt signaling pathway |
| HeLa (cervical cancer) | Human | Induces apoptosis, inhibits proliferation | Loss of mitochondrial membrane potential, PI3K/Akt pathway |
| Various cancer cell lines | Human | Downregulates cell proliferation, induces apoptosis | Modulation of tumorigenic proteins, Ras-ERK1/2 pathway |
| Saccharomyces cerevisiae | Yeast | Inhibits growth, induces apoptosis | Cell cycle arrest, induction of reactive oxygen species |
Influence on Key Signal Transduction Cascades (e.g., Ras/Raf/ERK1/2, PI3K/Akt Pathways)
This compound demonstrates a significant ability to modulate critical signal transduction pathways that are often dysregulated in disease states. Research has shown that farnesol can influence the Ras/Raf/ERK1/2 and PI3K/Akt signaling cascades, which are central to cell growth, proliferation, survival, and differentiation.
The Ras/Raf/ERK1/2 pathway , also known as the MAPK/ERK pathway, is a crucial signaling route. Farnesol has been observed to downregulate this pathway, contributing to the inhibition of cell growth and induction of cell death in various cancer cell lines. techscience.comresearchgate.net However, the effect of farnesol on this pathway can be concentration-dependent, with low concentrations inhibiting the Ras/Raf/ERK1/2 signaling, while higher doses may have the opposite effect. techscience.com In some cellular contexts, farnesol-induced apoptosis is dependent on the activation of the MEK1/2-ERK1/2 pathway. nih.gov
The PI3K/Akt pathway is another fundamental signaling cascade that governs cell survival and proliferation. Farnesol has been shown to directly downregulate this pathway, contributing to its antitumor effects. techscience.com By inhibiting PI3K/Akt signaling, farnesol can induce cell death in cancer cells, such as human lung cancer cells. techscience.com Studies in primary human renal epithelial cells have also demonstrated that farnesol inhibits PI3K signaling. nih.gov
The table below summarizes the influence of this compound on these key signaling pathways based on research findings.
| Signaling Pathway | Effect of this compound | Observed Outcome(s) | References |
| Ras/Raf/ERK1/2 | Downregulation (concentration-dependent) | Inhibition of cell growth, induction of cell death | techscience.comresearchgate.net |
| PI3K/Akt | Downregulation | Induction of apoptosis, inhibition of inflammatory gene expression | techscience.comnih.gov |
Activation of Nuclear Receptors (e.g., Farnesoid X Receptor - FXR)
This compound and its derivatives can act as ligands for nuclear receptors, thereby directly influencing gene expression. A key target is the Farnesoid X Receptor (FXR) , a nuclear receptor primarily known for its role in bile acid and lipid homeostasis. atamanchemicals.comnih.govhmdb.ca FXR was initially named for its activation by supraphysiological levels of farnesol. mdpi.comfrontiersin.org
Upon activation by farnesol, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements in the promoter regions of target genes. nih.govhmdb.caaai.org This interaction modulates the transcription of genes involved in various metabolic processes. For instance, FXR activation can influence cholesterol metabolism and bile acid synthesis. frontiersin.orgaai.org While farnesol can activate FXR, it is now recognized that bile acids are the primary endogenous ligands for this receptor. ahajournals.org The ability of farnesol to activate FXR suggests a potential role in mimicking natural ligands and influencing FXR-mediated signaling pathways. hmdb.ca
Regulation of HMG-CoA Reductase Degradation
This compound plays a role in the regulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol and isoprenoid biosynthesis. nih.govatamanchemicals.comhmdb.ca Farnesol has been shown to accelerate the degradation of HMG-CoA reductase in cultured cells. nih.gov
This regulatory mechanism is dependent on both a sterol and a non-sterol component derived from the isoprenoid pathway. atamanchemicals.comnih.govhmdb.ca Farnesol, being the dephosphorylated form of farnesyl diphosphate (B83284), can act as this essential non-sterol regulator. atamanchemicals.comnih.govhmdb.ca The degradation of HMG-CoA reductase is a critical feedback mechanism to control cholesterol synthesis. By promoting the degradation of this enzyme, farnesol contributes to the regulation of the isoprenoid/cholesterol biosynthetic pathway. atamanchemicals.comnih.govhmdb.ca
Crosstalk with Cyclic AMP (cAMP) Signaling Pathways (e.g., CYR1 and PDE2 Regulation)
This compound interacts with the cyclic AMP (cAMP) signaling pathway, a ubiquitous second messenger system involved in a wide range of cellular processes. In the context of the fungus Candida albicans, farnesol has been shown to inhibit the induction of hyphal growth by targeting adenylate cyclase (Cyr1), the enzyme responsible for cAMP synthesis. nih.govdartmouth.edu
The cAMP pathway in C. albicans is crucial for its morphological transition between yeast and hyphal forms, a key virulence factor. Farnesol's inhibitory effect on Cyr1 leads to a decrease in intracellular cAMP levels, which in turn represses hyphal development. nih.govdartmouth.edu Furthermore, studies have indicated that the regulation of cAMP levels by farnesol also involves phosphodiesterases (PDEs), such as Pde2, which degrade cAMP. nih.gov Research suggests that farnesol suppresses the resistance of C. albicans biofilms to antifungal agents by regulating the expression of CYR1 and PDE2. nih.govresearchgate.net This highlights a complex interplay where farnesol modulates both the synthesis and degradation of cAMP to control cellular processes.
Antioxidant Activity and Modulation of Oxidative Stress Responses
This compound exhibits significant antioxidant properties and can modulate cellular responses to oxidative stress. atamanchemicals.commdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the pathogenesis of numerous diseases.
Farnesol has been shown to possess free radical scavenging activity. researchgate.net It can also enhance the body's own antioxidant defense mechanisms. For example, in vivo studies have demonstrated that farnesol can increase the levels of reduced glutathione (B108866) (GSH) and the activity of antioxidant enzymes. techscience.com By bolstering these antioxidant defenses, farnesol helps to mitigate cellular damage caused by oxidative stress. techscience.commdpi.com This antioxidant capacity is believed to contribute to its protective effects against conditions like liver damage and inflammation. techscience.commdpi.com
The table below summarizes the antioxidant activities of this compound based on in vitro assays.
| Assay | Activity | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Considerable | 113.79 | researchgate.net |
| Hydroxyl Radical Scavenging | Considerable | 109.59 | researchgate.net |
| Nitric Oxide Radical Scavenging | Considerable | 116.65 | researchgate.net |
Anti-inflammatory Mechanisms via Cytokine and Transcription Factor Modulation (e.g., NF-κB, COX-2, iNOS, TNF-α, IL-6)
This compound exerts potent anti-inflammatory effects by modulating the expression and activity of key inflammatory mediators and transcription factors. nih.govresearchgate.netresearchgate.net A central target of farnesol's anti-inflammatory action is the transcription factor Nuclear Factor-kappa B (NF-κB) . nih.govresearchgate.netresearchgate.net NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Farnesol has been shown to inhibit the activation of NF-κB, thereby downregulating the subsequent expression of its target genes. nih.govresearchgate.netresearchgate.net
By suppressing NF-κB signaling, farnesol can reduce the production of several key inflammatory molecules, including:
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which at high levels can contribute to inflammation and tissue damage. nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation. nih.govresearchgate.net
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, but which is often upregulated in chronic inflammatory conditions. nih.govresearchgate.net
It is important to note that some studies have reported pro-inflammatory effects of farnesol in specific cell types and conditions, suggesting that its immunomodulatory role can be context-dependent. nih.gov For instance, in certain cancer cell lines, farnesol has been found to increase the expression of pro-inflammatory genes. nih.gov
Advanced Research Methodologies and Analytical Approaches for 2z,6e Farnesol
Advanced Spectroscopic and Chromatographic Methods for Characterization
The precise identification and quantification of (2Z,6E)-Farnesol within complex biological samples are paramount for understanding its physiological roles. Advanced analytical techniques provide the necessary sensitivity and specificity for this purpose.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Biological Matrices
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound from various biological sources. This powerful method separates individual components of a mixture, which are then identified based on their unique mass spectra.
Researchers have successfully utilized GC-MS to identify this compound in the essential oils of various plants. For instance, GC-MS analysis of volatile concentrates from Piper nigrum (black pepper) cultivars identified this compound as a constituent. embrapa.br Similarly, it has been detected in the essential oil from flue-cured tobacco flower buds and in ethanolic extracts of Barleria acuminata leaves. researchgate.netresearchgate.net The technique is not only qualitative but also quantitative, allowing for the determination of the relative abundance of the compound in a given sample. For example, in one study, this compound constituted 0.28% of the compounds detected in an extract. researchgate.net
The utility of GC-MS extends to distinguishing between different isomers of farnesol (B120207), which is crucial as their biological activities can vary. nih.gov The fragmentation patterns obtained from mass spectrometry serve as a fingerprint to confirm the specific stereochemistry of the farnesol molecule. nih.govd-nb.info
Isotopic Labeling Techniques for Elucidating Metabolic Flux and Biosynthetic Pathways
Isotopic labeling is a powerful methodology used to trace the metabolic fate of molecules and delineate their biosynthetic pathways. By introducing atoms with a heavier isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)) into a precursor molecule, scientists can follow the label as it is incorporated into downstream products. researchgate.netnih.gov
In the context of this compound, which is derived from farnesyl diphosphate (B83284) (FPP) in the mevalonate (B85504) pathway, isotopic labeling studies have been instrumental. atamanchemicals.comacs.org For example, deuterium-labeled farnesol, such as (E,E)-Farnesol-d6, is commercially available and serves as a tracer in metabolic studies. medchemexpress.commedchemexpress.com Such labeled compounds allow researchers to track the conversion of farnesol and its incorporation into other molecules.
Studies have used isotopically labeled precursors to understand the stereoselectivity of enzymes like FPP synthase, which is involved in the synthesis of farnesol isomers. acs.org By using deuterium-labeled isopentenyl pyrophosphate (IPP), researchers determined that the pro-R hydrogen at C2 of IPP is lost during the formation of both E and Z double bonds. acs.org This type of metabolic flux analysis provides detailed insights into the biochemical reactions governing the synthesis of this compound. ufz.demdpi.com
In Vitro and Ex Vivo Model Systems for Biological Activity Assessment
To understand the biological effects of this compound, various model systems are employed, ranging from cell cultures to whole organisms. These models allow for controlled investigation of the compound's mechanisms of action.
Cell Culture Models for Investigating Cellular Signaling, Apoptosis, and Proliferation
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms through which this compound exerts its effects on cellular processes. Studies have shown that farnesol can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.netingentaconnect.com
For instance, research on human T lymphoblastic leukemia Molt4 cells demonstrated that farnesol activates the intrinsic pathway of apoptosis. nih.gov This involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov Farnesol has also been shown to modulate key signaling pathways involved in cancer progression, such as the Ras-ERK1/2 and PI3K/Akt pathways. mdpi.comtechscience.com It can downregulate the expression of proteins involved in cell proliferation and survival. mdpi.comtechscience.com
Interestingly, farnesol appears to exhibit selective toxicity, showing a more significant inhibitory effect on cancer cells compared to normal cells. techscience.com It has also been found to induce apoptosis in leukemic cell lines and primary blasts from patients with acute myeloid leukemia (AML) while sparing normal hematopoietic cells. nih.gov
Table 1: Effects of this compound in Cell Culture Models
| Cell Line | Investigated Effect | Key Findings |
|---|---|---|
| Human T lymphoblastic leukemia (Molt4) | Apoptosis, Cellular Signaling | Activates intrinsic apoptosis pathway; induces UPR-related genes. nih.gov |
| Cervical cancer (HeLa) | Apoptosis, Cellular Signaling | Induces apoptosis through regulation of the PI3K/Akt pathway. mdpi.com |
| Various Cancer Cell Lines | Proliferation, Apoptosis | Inhibits growth and induces apoptosis; downregulates Ras-ERK1/2 signaling. mdpi.comtechscience.com |
| Human Lung Epithelial (BEAS-2B) | Proliferation | Effect on growth was not significant, suggesting selective action on cancer cells. techscience.com |
Microbial Culture and Biofilm Assays for Antimicrobial and Quorum Sensing Studies
This compound is recognized for its role as a quorum-sensing molecule in the fungus Candida albicans, where it inhibits the transition from yeast to hyphal growth, a key virulence factor. oup.comunl.edu This property is extensively studied using microbial culture and biofilm assays.
Biofilm assays demonstrate that farnesol can inhibit the formation of biofilms by C. albicans and other microorganisms, such as Staphylococcus aureus. ingentaconnect.comresearchgate.netnih.gov It can also disrupt pre-formed biofilms and render microbial cells more susceptible to conventional antimicrobial agents. techscience.comnih.govmdpi.com For example, farnesol has been shown to enhance the efficacy of antibiotics like gentamicin (B1671437) against S. aureus biofilms. nih.gov
The antimicrobial activity of farnesol extends to various bacteria and fungi. researchgate.netresearchgate.net Studies have determined the minimum inhibitory concentrations (MIC) of farnesol against different strains, highlighting its potential as an antimicrobial agent. researchgate.net Furthermore, research indicates that farnesol can inhibit the synthesis of virulence factors in bacteria like Pseudomonas aeruginosa. acs.org
Table 2: Antimicrobial and Quorum Sensing Effects of this compound
| Organism | Model System | Observed Effect |
|---|---|---|
| Candida albicans | Microbial Culture & Biofilm Assay | Inhibits yeast-to-hyphae transition; reduces biofilm formation. ingentaconnect.comoup.comunl.edu |
| Staphylococcus aureus | Biofilm Assay | Inhibits biofilm formation; enhances susceptibility to antibiotics. nih.govmdpi.com |
| Pseudomonas aeruginosa | Microbial Culture | Inhibits synthesis of quorum sensing molecules and virulence factors. acs.org |
| Various Bacteria & Fungi | Microbial Culture | Exhibits broad-spectrum antimicrobial activity. researchgate.netresearchgate.net |
Non-Clinical Animal Models for Systemic Biological Effect Evaluation
In animal models of cancer, farnesol has been shown to suppress tumor growth. mdpi.comnih.gov For example, it has demonstrated anti-tumorigenic effects in models of colon carcinogenesis and pancreatic cancer. nih.gov In a mouse model of multiple myeloma, farnesol inhibited tumor growth and enhanced the effects of the anticancer drug bortezomib. researchgate.net
Animal models have also been crucial in evaluating the anti-inflammatory effects of farnesol. mdpi.com Studies have shown that farnesol can alleviate inflammation in various models, including those for allergic asthma and cigarette smoke-induced lung injury. atamanchemicals.comnih.gov It has also been observed to have protective effects against oxidative stress in tissues like the liver. techscience.com For instance, farnesol was found to protect the liver from cyclophosphamide-induced oxidative damage in mice. techscience.com
Table 3: Summary of this compound Effects in Non-Clinical Animal Models
| Animal Model | Condition Studied | Key Findings |
|---|---|---|
| Mouse | Allergic Asthma | Exhibited anti-inflammatory and anti-allergic effects. nih.gov |
| Rat | Cigarette Smoke-Induced Lung Injury | Alleviated inflammation, oxidative stress, and lung injury. atamanchemicals.com |
| Rat | Colon Carcinogenesis | Acted as a chemopreventive agent. nih.gov |
| Mouse | Multiple Myeloma Xenograft | Inhibited tumor growth and enhanced bortezomib's effects. researchgate.net |
| Mouse | Cyclophosphamide-Induced Liver Damage | Reduced lipid peroxidation and increased antioxidant enzymes. techscience.com |
Molecular Biology and Genetic Engineering Approaches
Advanced research into this compound increasingly relies on molecular biology and genetic engineering to unravel its complex roles and to optimize its production. These approaches allow for precise manipulation and analysis of the genetic and protein-level machinery that underlies the biosynthesis and physiological effects of this specific isomer.
Gene Expression Analysis and Transcriptomic Profiling (e.g., RT-qPCR)
Gene expression analysis provides a powerful lens through which to view the cellular response to farnesol or to dissect its biosynthetic pathways. Techniques such as Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR), microarrays, and whole-transcriptome sequencing (RNA-seq) are employed to quantify changes in gene activity.
Detailed research findings indicate that farnesol exposure can significantly alter the transcriptomic landscape of various organisms. In the pathogenic fungus Candida albicans, farnesol acts as a quorum-sensing molecule that inhibits the transition from a yeast to a hyphal morphology. researchgate.netoup.com Gene expression studies using methods like RT-PCR have shown that farnesol treatment downregulates the expression of hypha-specific genes and genes related to the ergosterol (B1671047) pathway. ingentaconnect.comsemanticscholar.org For example, analysis of C. albicans treated with farnesol revealed decreased mRNA expression of secreted aspartyl proteinases (Saps), specifically Sap2 and Sap4-6, which are crucial for its virulence. semanticscholar.org
In the context of plant biology, transcriptome analysis of Ginkgo biloba kernels identified the upregulation of genes involved in terpenoid biosynthesis, including farnesol dehydrogenase, which is responsible for the oxidation of farnesol. frontiersin.org Furthermore, RNA-seq analysis in a mouse model of inflammatory demyelination (EAE) demonstrated that farnesol treatment leads to the downregulation of pro-inflammatory pathways and attenuates the immune response in the brain. nih.gov In human T lymphoblastic leukemia cells, microarray analyses have been used to identify the genetic cascades activated by farnesol, including those related to apoptosis and endoplasmic reticulum stress. nih.gov These studies collectively showcase how transcriptomic profiling is essential for elucidating the molecular mechanisms of farnesol's action.
| Research Area | Organism/System | Methodology | Key Findings on Gene Expression | Reference(s) |
| Fungal Pathogenesis | Candida albicans | RT-qPCR, Microarray | Downregulation of hypha-specific genes (ECE1, HWP1) and ergosterol pathway genes (ERG series). ingentaconnect.combiorxiv.org | ingentaconnect.combiorxiv.org |
| Fungal Virulence | Candida albicans | q-RT-PCR | Significant decrease in mRNA expression of secreted aspartyl proteinases (Sap2, Sap4-6). semanticscholar.org | semanticscholar.org |
| Plant Biosynthesis | Ginkgo biloba | Transcriptome Sequencing | Upregulation of terpenoid biosynthesis pathway genes, including farnesol dehydrogenase. frontiersin.org | frontiersin.org |
| Immunomodulation | Mouse Model (EAE) | RNA-Seq | Downregulation of genes involved in pro-inflammatory response and MAPK activation in the brain. nih.gov | nih.gov |
| Oncology | Human Leukemia Cells | Microarray Analysis | Activation of genes related to the intrinsic pathway of apoptosis and ER stress. nih.gov | nih.gov |
Functional Genomics and Proteomics to Investigate Protein Interactions (e.g., Protein Prenylation)
Functional genomics and proteomics offer insights into the protein-level interactions involving this compound and its phosphorylated derivative, (2Z,6E)-farnesyl diphosphate ((2Z,6E)-FPP). A primary mechanism of interaction is protein prenylation, a post-translational modification where a farnesyl group is attached to a cysteine residue within a "CaaX" motif of a target protein. mdpi.com This modification is critical for anchoring proteins to cell membranes, enabling their function in signaling pathways. mdpi.com
Proteomic techniques are vital for identifying the full complement of prenylated proteins in a cell (the "prenylome"). One advanced method involves metabolic labeling using farnesol analogues modified with a bioorthogonal tag, such as an alkyne group. nih.gov These tagged analogues are incorporated by the cell's machinery, allowing for the subsequent capture and identification of prenylated proteins via mass spectrometry. nih.gov
Furthermore, proteomics has been applied to study terpenoid biosynthesis in plants like Artemisia annua. tandfonline.com These studies have successfully identified key enzymes in the pathway, such as farnesol kinase, which phosphorylates farnesol. tandfonline.com The farnesyl diphosphate salvage pathway, which recycles farnesol from degraded proteins for re-use in protein prenylation, has also been elucidated through these approaches. mdpi.com This recycling process involves the phosphorylation of farnesol back to FPP, highlighting a key metabolic loop. mdpi.com
| Research Focus | Methodology | Key Proteins/Processes Investigated | Significance | Reference(s) |
| Protein Modification | Metabolic Labeling, Proteomics | Prenylated proteins (e.g., Ras family) | Identification of proteins that require farnesylation for function, often related to cell signaling and cancer. | nih.gov |
| Metabolic Pathways | Proteomic Analysis | Farnesol Kinase (FOLK) | Identification of enzymes responsible for the phosphorylation and activation of farnesol. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Metabolic Recycling | Functional Genomics | FPP Salvage Pathway Enzymes | Understanding how farnesol is recycled from degraded prenylated proteins for reuse. mdpi.com | mdpi.com |
| Enzyme Inhibition | Biochemical Assays | Protein Farnesyltransferase (FTase) | Farnesol analogues are studied as potential inhibitors of FTase for therapeutic applications. google.com | google.com |
Synthetic Biology and Biotechnological Production Strategies
The industrial demand for specific farnesol isomers has driven the development of innovative synthetic biology and biotechnological strategies. These methods aim to overcome the low yields and isomeric impurity associated with chemical synthesis or extraction from natural sources. researchgate.net
Heterologous Biosynthesis of Farnesol in Engineered Microbial Hosts
Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae provides a promising and sustainable platform for producing farnesol. researchgate.net This strategy involves introducing and optimizing heterologous biosynthetic pathways in these microbial hosts. The core of this approach is to channel the cell's metabolic flux towards the synthesis of farnesyl diphosphate (FPP), the direct precursor to farnesol. researchgate.netgoogle.com
To achieve high yields, several genetic modifications are typically implemented. These include:
Upregulation of the Mevalonate (MVA) Pathway: Overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase, increases the supply of the universal isoprenoid precursors, IPP and DMAPP. google.com
Downregulation of Competing Pathways: To prevent the diversion of FPP into other products like sterols or squalene (B77637), genes encoding enzymes such as squalene synthase (e.g., ERG9 in yeast) are often deleted or downregulated. google.com
Expression of Specific Synthases and Phosphatases: The crucial step for producing the (2Z,6E) isomer is the expression of a (Z)-FPP synthase. Research has shown that expressing a (2Z,6E)-FPPS in a host like S. cerevisiae can lead to the accumulation of this compound. google.com In one notable study, a fusion enzyme combining E. coli E,E-FPP synthase (IspA) and Mycobacterium tuberculosis Z,E-FPP synthase (Rv1086) was engineered to primarily produce (2Z,6E)-FPP in E. coli. researchgate.net The final conversion of FPP to farnesol is then facilitated by endogenous or overexpressed phosphatases. researchgate.net
| Host Organism | Genetic Engineering Strategy | Target Isomer(s) | Reported Titer | Reference(s) |
| Escherichia coli | MVA pathway, fusion FPP synthase (IspA-Rv1086) | This compound | 115.6 mg/L | researchgate.net |
| Saccharomyces cerevisiae | ERG9 deletion, HMG-CoA reductase overexpression | Farnesol (mixed isomers) | >160 mg/L | google.com |
| Saccharomyces cerevisiae | Reduced endogenous (2E,6E)-FPPS, heterologous (2Z,6E)-FPPS expression | This compound | >0.1 mg/L | google.com |
| Escherichia coli | MVA pathway, Z,Z-FPP synthase & phosphatase screening | (2Z,6Z)-Farnesol | 572.13 mg/L | nih.gov |
Chemoenzymatic Synthesis of this compound and its Structural Analogues
Chemoenzymatic synthesis merges the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This hybrid approach is particularly effective for producing this compound and its structurally diverse analogues, which are often difficult to obtain through purely chemical or biological methods. researchgate.netcardiff.ac.uk
A typical chemoenzymatic route may begin with the chemical synthesis of a precursor molecule. For instance, this compound can be chemically prepared from commercially available geranylacetone. researchgate.net This chemically synthesized alcohol can then serve as a substrate for enzymatic modifications. A key enzymatic step is phosphorylation to generate the biologically active diphosphate form. Efficient one-pot enzymatic diphosphorylation methods have been developed using enzymes like undecaprenol (B103720) kinase and isopentenyl phosphate (B84403) kinase variants, achieving high conversion yields of farnesol to farnesyl diphosphate (FDP). cardiff.ac.uk
This modular approach is powerful for creating novel, non-natural terpenoids. researchgate.netnih.gov By feeding chemically synthesized farnesol analogues (e.g., with modified alkyl groups or incorporated heteroatoms) into the enzymatic phosphorylation and subsequent terpene synthase reactions, a wide array of new compounds can be generated. researchgate.netcardiff.ac.uk A practical application of this strategy is the synthesis of water-soluble lipid I analogues, where (2Z,6E)-farnesyl phosphate serves as a key substrate for the bacterial enzyme MraY, facilitating studies on peptidoglycan biosynthesis. nih.govresearchgate.net
| Enzyme(s) | Substrate(s) | Product(s) | Application/Significance | Reference(s) |
| Undecaprenol kinase, Isopentenyl phosphate kinase | Farnesol and its analogues | Farnesyl diphosphate (FDP) and its analogues | Efficient and high-yield (95%) alternative to chemical diphosphorylation for producing terpene precursors. cardiff.ac.uk | cardiff.ac.uk |
| MraY (Translocase I) | (2Z,6E)-farnesyl phosphate, Park's nucleotide | Water-soluble fluorescent lipid I analogues | Enables high-throughput screening and mechanistic studies of bacterial cell wall biosynthesis enzymes. nih.govresearchgate.net | nih.govresearchgate.net |
| Prenyl transferases, Terpene synthases | Modified prenol diphosphates | Novel sesquiterpenoid analogues (e.g., dimethylgermacrene D) | Creates novel bioactive compounds for potential use in agriculture and medicine. researchgate.net | researchgate.net |
Future Directions and Emerging Research Avenues for 2z,6e Farnesol
Comprehensive Elucidation of Structure-Activity Relationships Across Farnesol (B120207) Isomers
Farnesol exists as four distinct stereoisomers: (2E,6E)-farnesol, (2E,6Z)-farnesol, (2Z,6E)-farnesol, and (2Z,6Z)-farnesol. researchgate.net While research has often focused on the most common (2E,6E) isomer, the distinct biological effects of the other isomers, including this compound, remain largely under-explored. techscience.com A critical future direction is the systematic evaluation of how the stereochemistry of the double bonds at the C2 and C6 positions influences biological activity.
Future research should focus on comparative studies that directly assess the differential effects of all four isomers on various cellular processes. For instance, while (2E,6E)-farnesol is a known quorum-sensing molecule in Candida albicans, the quorum-sensing capabilities of this compound and the other isomers are not as well-characterized. researchgate.netunl.edu Understanding these differences is crucial for developing targeted therapeutic strategies. techscience.com
Key research questions to address include:
How does the cis configuration at the C2 position in this compound alter its interaction with molecular targets compared to the trans configuration in (2E,6E)-farnesol?
Do different isomers exhibit varying levels of cytotoxicity, anti-inflammatory, or anti-cancer properties? researchgate.net
Can specific isomers be synthesized to optimize desired biological effects while minimizing off-target interactions? researchgate.net
A modified Wittig procedure has been developed for the synthesis of all four farnesol isomers, which will facilitate these comparative studies. researchgate.net Elucidating these structure-activity relationships will be instrumental in designing more potent and selective farnesol-based compounds for therapeutic and biotechnological applications. techscience.com
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles
To gain a holistic understanding of the biological impact of this compound, future research must move beyond single-pathway analyses and embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in constructing a comprehensive picture of the cellular response to this specific isomer.
For example, transcriptomic analysis can reveal the genes that are up- or down-regulated in response to this compound treatment, while proteomics can identify the corresponding changes in protein expression and post-translational modifications. Metabolomics can then provide insights into the downstream effects on metabolic pathways.
A study on wintersweet flowers utilized an integrated multi-omics approach to explore the biosynthesis of terpenes, including (2E,6E)-farnesol. mdpi.com This research highlighted how the expression of specific genes in the mevalonate (B85504) (MVA) pathway leads to the production of sesquiterpenes. mdpi.com Similar approaches can be applied to understand the specific effects of this compound in various biological systems.
The following table outlines a potential multi-omics workflow for studying this compound:
| Omics Level | Techniques | Potential Insights |
| Genomics | DNA Sequencing, CRISPR-Cas9 Screening | Identification of genes essential for farnesol response and biosynthesis. |
| Transcriptomics | RNA-Seq, Microarrays | Profiling of gene expression changes induced by this compound. |
| Proteomics | Mass Spectrometry (MS)-based proteomics | Analysis of protein expression, localization, and post-translational modifications. |
| Metabolomics | Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS) | Characterization of metabolic shifts and identification of downstream bioactive molecules. |
By integrating these datasets, researchers can construct detailed models of the molecular networks influenced by this compound, leading to a more profound understanding of its mechanisms of action.
Development of Novel Biotechnological Applications (Research-Oriented)
The unique properties of farnesol isomers open up avenues for innovative biotechnological applications. While farnesol is already used in industries like perfumery, future research is geared towards more specialized, research-oriented applications. researchgate.netfrontiersin.org
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae presents a promising strategy for the sustainable production of specific farnesol isomers. researchgate.netnih.gov Recently, metabolic engineering of E. coli has been successful in producing (2Z,6Z)-farnesol, demonstrating the potential for microbial production of other isomers. nih.gov
Future research in this area could focus on:
Enzyme Engineering: Modifying existing enzymes or discovering new ones to enhance the production of this compound.
Synthetic Biology: Designing and constructing novel biosynthetic pathways in microbial hosts for high-yield production.
Biopesticides: Investigating the potential of this compound as a specific and biodegradable pesticide. researchgate.net
Biofuels: Exploring the use of farnesol and its derivatives as advanced biofuels, although this may require hydrogenation to improve fuel quality. researchgate.net
These research-driven applications could lead to the development of sustainable and environmentally friendly alternatives to conventional chemical synthesis and products.
Exploration of Uncharted Ecological and Inter-Kingdom Communication Roles
Farnesol is a well-established quorum-sensing molecule in the fungus Candida albicans, regulating its morphological transition from yeast to hyphal form. nih.govresearchgate.net However, the role of specific isomers like this compound in this process and in broader ecological contexts is still an emerging field of study.
Future research should aim to unravel the complex web of interactions mediated by this compound in diverse ecosystems. This includes its role in communication between different fungal species, as well as between fungi and other organisms like bacteria and plants.
Key areas for exploration include:
Inter-kingdom Signaling: Investigating how this compound influences the behavior of bacteria in polymicrobial communities. For instance, farnesol produced by C. albicans can affect the production of quorum-sensing molecules in Pseudomonas aeruginosa. nih.govasm.org
Plant-Microbe Interactions: Exploring the role of this compound produced by plants as a defense molecule against pathogens or as a signaling molecule to attract beneficial microbes. Farnesol is found in the essential oils of many plants. researchgate.net
Fungal-Fungal Interactions: Determining if this compound acts as a signaling molecule between different fungal species, potentially influencing competition or cooperation.
The following table summarizes known and potential roles of farnesol in inter-kingdom communication:
| Interacting Organisms | Observed/Potential Effect of Farnesol |
| Candida albicans (intra-species) | Inhibition of yeast-to-hyphae transition. nih.gov |
| Candida albicans & Pseudomonas aeruginosa | C. albicans farnesol inhibits PQS production in P. aeruginosa. asm.org |
| Candida albicans & Human Immune Cells | Farnesol can activate innate immune cells but suppress adaptive immunity. nih.gov |
| Plants & Herbivores/Pathogens | Potential role as a defensive compound. |
By exploring these uncharted territories, scientists can gain a deeper appreciation for the ecological significance of this compound and its role in shaping microbial communities and their interactions with hosts.
Q & A
Q. How can this compound be isolated from plant essential oils, and what factors influence its yield?
- Methodology : Steam distillation or hydrodistillation followed by liquid-liquid extraction (e.g., hexane/ethyl acetate) is commonly used. Yield depends on plant species, extraction duration, and post-harvest processing. For instance, in Zingiber officinale extracts, this compound constituted 0.20% of the total oil, as determined by GC-MS . Fractional crystallization or preparative thin-layer chromatography (TLC) can further purify the compound .
Advanced Research Questions
Q. What enzymatic strategies enable the stereoselective synthesis of this compound, and how does substrate geometry influence terpene synthase activity?
- Methodology : Recombinant terpene synthases (e.g., MtTPS5 from Medicago truncatula) can catalyze cyclization of (2Z,6E)-farnesyldiphosphate (FDP) into unique cyclic products. Heterologous expression in E. coli followed by enzyme purification and kinetic assays reveals substrate promiscuity. Stereochemical analysis via nuclear magnetic resonance (NMR) and chiral GC confirms product configuration. Notably, MtTPS5 shows no activity with (2E,6E)-FDP, highlighting strict stereochemical requirements .
Q. How does the stereochemistry of this compound affect its interaction with alcohol dehydrogenases in metabolic pathways?
- Methodology : Substrate specificity assays using NAD+-dependent dehydrogenases (e.g., farnesol dehydrogenase) demonstrate minimal oxidation of this compound compared to (2E,6E)-isomers. Enzyme kinetics (Km, Vmax) measured via spectrophotometry (NADH absorption at 340 nm) reveal 10-fold lower catalytic efficiency for the Z,E isomer. Molecular docking simulations further explain steric hindrance at the active site .
Q. What role does this compound play in modulating microbial biofilms, and how can transcriptomic profiling elucidate its mechanism?
- Methodology : In Candida albicans, this compound (10–50 µM) disrupts biofilm formation by downregulating hyphal transition genes (e.g., HWP1) and upregulating oxidative stress responses. RNA sequencing or microarray analysis (e.g., CapitalBio LuxScan™) identifies differentially expressed genes. Validation via qRT-PCR and mutant strains (e.g., efg1Δ/Δ) confirms pathway involvement .
Methodological Considerations
Q. How can researchers resolve contradictory data on the bioactivity of this compound across studies?
- Approach : Discrepancies may arise from isomer purity (>98% by GC), solvent effects (e.g., DMSO vs. ethanol), or species-specific responses. Rigorous quality control via HPLC-UV/Vis and batch-to-batch reproducibility checks are essential. Meta-analyses of published datasets (e.g., KEGG pathway enrichment) can identify confounding variables .
Q. What are the best practices for quantifying this compound in multicomponent biological matrices?
- Protocol : Use stable isotope-labeled internal standards (e.g., d₃-(2Z,6E)-farnesol) for LC-MS/MS to correct for matrix effects. Limit of detection (LOD) and quantification (LOQ) should be validated via spike-recovery experiments in relevant tissues (e.g., plant trichomes, fungal cultures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
